molecular formula C30H42O6 B13386780 17-Hydroxy-6-(2-hydroxypropan-2-yl)-2,9,11,14,19,19-hexamethyl-5-oxapentacyclo[12.8.0.02,11.04,10.015,20]docosa-16,20-diene-8,13,18-trione

17-Hydroxy-6-(2-hydroxypropan-2-yl)-2,9,11,14,19,19-hexamethyl-5-oxapentacyclo[12.8.0.02,11.04,10.015,20]docosa-16,20-diene-8,13,18-trione

Cat. No.: B13386780
M. Wt: 498.6 g/mol
InChI Key: MBYLRWSUZLFUTO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cucurbitacins, including cucurbitacin S, typically involves multiple steps starting from simpler triterpenoid precursors. The process often includes cyclization, oxidation, and glycosylation reactions. Specific details on the synthetic routes for cucurbitacin S are limited, but general methods for cucurbitacins involve the use of catalysts and specific reaction conditions to achieve the desired structural modifications .

Industrial Production Methods

Industrial production of cucurbitacins is less common due to the complexity of their structures and the difficulty in obtaining high yields. advances in biotechnology and synthetic biology may offer potential methods for large-scale production. This could involve the use of genetically engineered microorganisms to produce cucurbitacins through fermentation processes .

Chemical Reactions Analysis

Types of Reactions

Cucurbitacin S, like other cucurbitacins, can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of cucurbitacins include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions often involve specific temperatures, pH levels, and solvents to optimize the yield and purity of the products .

Major Products Formed

The major products formed from the reactions of cucurbitacin S depend on the specific reaction conditions and reagents used. These products can include various oxidized or reduced forms of the compound, as well as derivatives with different functional groups .

Scientific Research Applications

Mechanism of Action

Cucurbitacin S exerts its effects through several molecular mechanisms. It is known to inhibit the JAK-STAT signaling pathway, which is involved in cell growth and survival. By blocking this pathway, cucurbitacin S can induce apoptosis and inhibit the proliferation of cancer cells . Additionally, it may interact with other cellular targets, such as reactive oxygen species and various enzymes, to exert its biological effects .

Comparison with Similar Compounds

Cucurbitacin S is one of many cucurbitacins, which include compounds like cucurbitacin A, B, C, D, E, I, H, Q, and R . These compounds share a similar tetracyclic triterpenoid structure but differ in their functional groups and biological activities. Cucurbitacin S is unique due to its specific structural features and its potent biological activities, particularly its anticancer properties .

List of Similar Compounds

  • Cucurbitacin A
  • Cucurbitacin B
  • Cucurbitacin C
  • Cucurbitacin D
  • Cucurbitacin E
  • Cucurbitacin I
  • Cucurbitacin H
  • Cucurbitacin Q
  • Cucurbitacin R

Properties

IUPAC Name

17-hydroxy-6-(2-hydroxypropan-2-yl)-2,9,11,14,19,19-hexamethyl-5-oxapentacyclo[12.8.0.02,11.04,10.015,20]docosa-16,20-diene-8,13,18-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H42O6/c1-15-18(31)12-23(27(4,5)35)36-20-13-28(6)21-10-9-16-17(11-19(32)25(34)26(16,2)3)30(21,8)22(33)14-29(28,7)24(15)20/h9,11,15,17,20-21,23-24,32,35H,10,12-14H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBYLRWSUZLFUTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(CC3(C2(CC(=O)C4(C3CC=C5C4C=C(C(=O)C5(C)C)O)C)C)C)OC(CC1=O)C(C)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H42O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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